molecular formula C22H19F2N3O4S B8210225 BET bromodomain inhibitor 1

BET bromodomain inhibitor 1

Cat. No.: B8210225
M. Wt: 459.5 g/mol
InChI Key: UETQFSCWDMJWMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BET bromodomain inhibitor 1 is a small molecule that targets the bromodomain and extraterminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound has shown potential in treating various cancers by disrupting the interaction between BET proteins and chromatin, thereby inhibiting the expression of oncogenes .

Scientific Research Applications

BET bromodomain inhibitor 1 has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BET bromodomain inhibitor 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common approach is to start with a core scaffold, such as a thienodiazepine or a benzodiazepine derivative, and introduce functional groups that enhance binding affinity and selectivity for BET proteins. The reaction conditions often involve the use of organic solvents, catalysts, and reagents like palladium or copper complexes .

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes developed in the laboratory. This requires optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to achieve efficient and reproducible production .

Chemical Reactions Analysis

Types of Reactions: BET bromodomain inhibitor 1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives with altered biological activity.

    Reduction: Reduction reactions can modify the functional groups on the inhibitor, potentially enhancing its binding affinity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups that can enhance or reduce its biological activity .

Mechanism of Action

BET bromodomain inhibitor 1 exerts its effects by binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones. This disrupts the recruitment of transcriptional machinery to chromatin, leading to the downregulation of oncogenes and other target genes. The inhibitor specifically targets the acetyl-lysine binding pockets of BET proteins, which are critical for their function as epigenetic readers .

Comparison with Similar Compounds

Uniqueness: BET bromodomain inhibitor 1 is unique in its selectivity and potency for BET proteins, particularly BRD4. It has shown superior efficacy in preclinical models compared to other BET inhibitors, making it a valuable tool for studying BET biology and developing new therapeutic strategies .

Properties

IUPAC Name

6-[2-(2,4-difluorophenoxy)-5-(ethylsulfonylmethyl)pyridin-3-yl]-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N3O4S/c1-3-32(29,30)12-14-9-16(18-8-13(2)20-21(28)25-6-7-27(18)20)22(26-11-14)31-19-5-4-15(23)10-17(19)24/h4-11H,3,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETQFSCWDMJWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)C3=CC(=C4N3C=CNC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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